molecular formula C11H13FN4O2 B10903103 methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate

methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate

Cat. No.: B10903103
M. Wt: 252.24 g/mol
InChI Key: MWBVLRWVPUWXOE-UHFFFAOYSA-N
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Description

Methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is a pyrazole-based compound featuring a 2-fluoroethyl-substituted pyrazole core linked via a methyl group to a second pyrazole ring esterified at the 4-position.

Properties

Molecular Formula

C11H13FN4O2

Molecular Weight

252.24 g/mol

IUPAC Name

methyl 1-[[1-(2-fluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate

InChI

InChI=1S/C11H13FN4O2/c1-18-11(17)9-6-13-16(7-9)8-10-2-4-15(14-10)5-3-12/h2,4,6-7H,3,5,8H2,1H3

InChI Key

MWBVLRWVPUWXOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1)CC2=NN(C=C2)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(2-fluoroethyl)-1H-pyrazole-3-carboxaldehyde with methyl hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

Methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate exhibits diverse pharmacological properties, making it a compound of interest in various therapeutic areas:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro assays revealed that certain derivatives exerted potent antiproliferative effects, with IC50 values indicating effective inhibition of cancer cell growth .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity, which is common among pyrazole derivatives. Research indicates that modifications at the pyrazole scaffold can enhance anti-inflammatory effects, making it a candidate for developing new anti-inflammatory agents .

Antimicrobial Activity

Pyrazole derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies indicate that these compounds possess activity against a range of pathogens, suggesting their potential use in treating infections .

Case Studies and Research Findings

Several research studies have focused on the applications of this compound:

StudyFocusFindings
Xu et al. (2018)Anticancer ActivityIdentified significant cytotoxic effects against A549 and NCI-H1299 cell lines with IC50 values of 5.94 µM and 6.40 µM respectively .
Balbi et al. (2019)Antiproliferative EffectsDemonstrated significant antiproliferative activity in human ovarian adenocarcinoma cells .
Mohareb et al. (2020)CytotoxicityReported enhanced cytotoxicity against multiple tumor cell lines, highlighting the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In the case of its antifungal and antibacterial activities, the compound is believed to inhibit key enzymes involved in the metabolic pathways of the pathogens. This inhibition disrupts the normal functioning of the pathogens, leading to their death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Methyl 1-(2-Fluorobenzyl)-3-Nitro-1H-Pyrazole-4-Carboxylate
  • Structure : Differs by a 2-fluorobenzyl group at N1 and a nitro group at C3.
  • Key Differences: The nitro group is strongly electron-withdrawing, which may increase reactivity in nucleophilic substitution reactions compared to the 2-fluoroethyl group in the target compound.
  • Applications : Nitro groups are often utilized in prodrugs or as intermediates for further functionalization.
Methyl 1-(4-Formylphenyl)-1H-Pyrazole-3-Carboxylate
  • Structure : Features a 4-formylphenyl group at N1.
  • Key Differences : The aldehyde group offers a reactive site for conjugation (e.g., Schiff base formation), which is absent in the target compound. This makes it more versatile in synthetic chemistry but less metabolically stable .
Methyl 1-(2-Fluoroethyl)-4-Iodo-1H-Pyrazole-3-Carboxylate
  • Structure : Contains an iodine atom at C4 instead of the methyl-pyrazole group.

Modifications in the Ester/Acid Group

1-({[5-(2,6-Dimethoxyphenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Carbonyl}Amino)Cyclohexanecarboxylic Acid (7b)
  • Structure : A cyclohexanecarboxylic acid derivative with a carboxamide linkage.
  • Key Differences : The carboxylic acid group (vs. methyl ester in the target compound) improves water solubility but may reduce oral bioavailability. The 2,6-dimethoxyphenyl group could enhance receptor selectivity due to steric and electronic effects .
Methyl 1-({[1-(7-Chloroquinolin-4-yl)-5-(2,6-Dimethoxyphenyl)-1H-Pyrazol-3-yl]Carbonyl}Amino)Cycloheptanecarboxylate (20a)
  • Structure: Incorporates a 7-chloroquinoline moiety.
  • This structural feature is absent in the target compound, which lacks a fused aromatic system .

Crystallography and Conformational Analysis

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Functional Groups Potential Applications
Target Compound 2-Fluoroethyl, methyl-pyrazole Methyl ester Receptor modulation
Methyl 1-(2-fluorobenzyl)-3-nitro-... 2-Fluorobenzyl, nitro Nitro, methyl ester Prodrug intermediate
Methyl 1-(4-formylphenyl)-... 4-Formylphenyl Aldehyde, methyl ester Conjugation chemistry
1-({[5-(2,6-Dimethoxyphenyl)-... 2,6-Dimethoxyphenyl, carboxylic acid Carboxylic acid Water-soluble therapeutics

Biological Activity

Methyl 1-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features two pyrazole moieties and a fluoroethyl group, along with a carboxylate functional group, which suggests significant reactivity and biological potential. Its molecular formula is C11H12FN5O2C_{11}H_{12}FN_5O_2 with a molecular weight of approximately 253.25 g/mol. The presence of the fluoroethyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties compared to simpler analogs.

PropertyValue
Molecular FormulaC₁₁H₁₂FN₅O₂
Molecular Weight253.25 g/mol
IUPAC NameThis compound

Pharmacological Properties

This compound exhibits diverse pharmacological activities, primarily attributed to the properties of pyrazole derivatives. Research indicates that these compounds can possess:

  • Anticancer Activity : Pyrazole derivatives are known to inhibit various cancer cell lines, including breast, lung, and prostate cancers. Studies have shown that compounds with similar structures can exhibit significant antiproliferative effects through mechanisms such as inhibition of topoisomerase II and EGFR pathways .
  • Antimicrobial Activity : Pyrazole derivatives have demonstrated effectiveness against a range of microbial pathogens. The carboxylate group may enhance their interaction with bacterial cell membranes, leading to increased antimicrobial efficacy .
  • Anti-inflammatory Effects : Certain pyrazole compounds have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Studies

Several studies highlight the biological activity of this compound and its analogs:

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism was linked to the suppression of key signaling pathways involved in cell proliferation .
  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of several pyrazole derivatives, including this compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Inflammatory Response : Research on anti-inflammatory properties revealed that derivatives similar to this compound could reduce levels of TNF-alpha and IL-6 in vitro, indicating promise for treating inflammatory disorders .

Q & A

Q. Table 1: Comparative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield RangeReference
Alkylation2-Fluoroethyl bromide, NaH, DMF60-75%
EsterificationMethyl chloroformate, K₂CO₃, THF80-90%

Basic: How should researchers characterize this compound?

Methodological Answer:
Standard characterization involves:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorinated ethyl groups at δ 4.5–5.0 ppm for CH₂F) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂F₂N₄O₂: calc. 274.09) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Note : For fluorinated analogs, ¹⁹F NMR is critical to assess purity and substitution patterns .

Basic: What safety precautions are necessary during handling?

Methodological Answer:
Although toxicity data for this specific compound is unavailable, safety protocols for structurally similar pyrazole derivatives include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fluorinated intermediates .
  • Waste Disposal : Incinerate via licensed facilities for halogenated organics .

Caution : Ethyl/phenyl analogs show mild acute toxicity (LD₅₀ > 500 mg/kg in rodents), suggesting conservative handling .

Advanced: How do substituents (e.g., 2-fluoroethyl) influence the compound’s electronic and biological properties?

Methodological Answer:
Substituent effects can be analyzed via:

  • Computational Modeling : DFT calculations (e.g., Gaussian 09) to map electron density and HOMO-LUMO gaps. Fluorinated groups increase electrophilicity, enhancing binding to biological targets .
  • SAR Studies : Compare analogs (e.g., methyl vs. ethyl esters) in receptor assays. For example, 2-fluoroethyl groups improve metabolic stability in vivo vs. non-fluorinated derivatives .

Q. Table 2: Substituent Effects on LogP and Bioactivity

SubstituentLogP (Predicted)IC₅₀ (µM) vs. Target X
2-Fluoroethyl1.80.45
Methyl1.21.20

Advanced: What strategies optimize reaction yield during scale-up synthesis?

Methodological Answer:
Key optimizations include:

  • Catalysis : Use Pd(OAc)₂/Xantphos for cross-coupling steps (improves yield by 15-20%) .
  • Temperature Control : Maintain <60°C during alkylation to minimize side-product formation .
  • Solvent Selection : Replace DMF with acetonitrile for easier post-reaction purification .

Case Study : Ethyl carboxylate analogs achieved 85% yield at 50°C with 10 mol% DMAP .

Advanced: How to resolve contradictions in spectroscopic data for structural analogs?

Methodological Answer:
Address discrepancies via:

  • 2D NMR (COSY, HSQC) : Confirm connectivity in complex spectra (e.g., overlapping pyrazole protons) .
  • Comparative Crystallography : Overlay X-ray structures of analogs to validate substituent positioning .
  • Reproducibility Tests : Repeat synthesis under controlled conditions to isolate batch-specific artifacts .

Example : Conflicting ¹³C NMR shifts for methyl esters (δ 165–170 ppm) were resolved by verifying anhydrous reaction conditions .

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